2-Hydroxyethyl 12-hydroxyoctadecanoate

Description

Properties

IUPAC Name |

2-hydroxyethyl 12-hydroxyoctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKUCNQGESRUCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61909-81-7 |

Source

|

| Record name | Polyethylene glycol 12-hydroxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61909-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90909336 |

Source

|

| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-41-9, 105109-85-1 |

Source

|

| Record name | NSC7395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant pivotal in modern pharmaceutical formulations. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and multifaceted applications, with a focus on its role in enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Chemical Identity and Synonyms

This compound is a complex molecule synthesized from 12-hydroxystearic acid and ethylene glycol. Due to its widespread use in the pharmaceutical industry, it is known by several names, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for comprehensive literature review and regulatory submissions.

The primary chemical name is This compound .[1] Its molecular formula is C₂₀H₄₀O₄, and it has a molecular weight of approximately 344.5 g/mol .[1]

Common Synonyms and Trade Names:

-

Solutol® HS 15 : Another common trade name under which this excipient is marketed.[2][3]

-

Macrogol 15 hydroxystearate : The designation in the European Pharmacopoeia.[2]

-

Polyoxyl 15 hydroxystearate : As listed in the United States Pharmacopeia.[2]

-

Polyethylene glycol (15)-hydroxystearate

-

Polyoxyethylated 12-hydroxystearic acid

CAS Numbers:

-

70142-34-6 : For the polymer of 12-Hydroxy-octadecanoic acid with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl).

-

105109-85-1, 6284-41-9, 61909-81-7 : Often associated with this chemical entity.[1][4]

Physicochemical Properties

The utility of this compound in pharmaceutical formulations stems from its unique physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O₄ | [1] |

| Molecular Weight | ~344.5 g/mol | [1] |

| Appearance | Yellowish-white paste at room temperature, becomes liquid around 30°C. | [5] |

| Solubility | Soluble in water, ethanol, and 2-propanol, forming clear solutions. Insoluble in liquid paraffin. | [5][6] |

| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [2] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% | [2][3] |

| pH (10% aqueous solution) | 6.0 - 7.0 | |

| Saponification Value | 53 - 63 mg KOH/g | |

| Hydroxyl Value | 90 - 110 mg KOH/g |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the ethoxylation of 12-hydroxystearic acid.[2] This process involves the reaction of 12-hydroxystearic acid with ethylene oxide in the presence of an alkaline catalyst.[2] The resulting product is a mixture of polyethoxylated mono- and di-esters of 12-hydroxystearic acid, along with a fraction of free polyethylene glycol.[2]

A patented synthesis method involves the following key steps:

-

Pre-treatment of 12-hydroxystearic acid : This may involve protecting the hydroxyl group to ensure selective ethoxylation of the carboxylic acid.

-

Ethoxylation : The protected 12-hydroxystearic acid is then reacted with ethylene oxide.

-

Deprotection and Purification : The final step involves the removal of the protecting group and purification of the product.

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action in Drug Delivery

The efficacy of this compound as a solubilizing and permeability-enhancing agent is attributed to two primary mechanisms:

Micellar Solubilization

As an amphiphilic molecule with a high HLB value, this compound readily forms micelles in aqueous solutions at concentrations above its low CMC.[2][3] These micelles have a lipophilic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the lipophilic core, thereby increasing their apparent solubility in aqueous media.[3] This is a critical factor for the formulation of both parenteral and oral dosage forms of hydrophobic APIs.

Caption: Encapsulation of a poorly soluble drug within a micelle.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein is an efflux transporter found in various tissues, including the intestinal epithelium, which actively pumps xenobiotics (including many drugs) out of cells, thereby reducing their absorption and bioavailability. This compound has been shown to be an inhibitor of P-gp.[3] By inhibiting this efflux mechanism, it can significantly enhance the intestinal absorption and overall bioavailability of P-gp substrate drugs.

Applications in Pharmaceutical Formulations

The excellent solubilizing capacity and favorable safety profile of this compound make it a versatile excipient in a range of pharmaceutical applications.

Parenteral Formulations

It is extensively used in the development of parenteral formulations for poorly water-soluble drugs, including intravenous, intramuscular, and subcutaneous injections.[2] Its ability to form stable microemulsions and micellar solutions allows for the administration of hydrophobic APIs in aqueous vehicles, avoiding the need for harsh organic co-solvents.[3][7]

Experimental Protocol: Preparation of an Injectable Microemulsion

This protocol provides a general guideline for preparing a microemulsion of a poorly soluble drug using Kolliphor® HS 15.

-

Vehicle Preparation : Prepare a solution of 30% (w/v) Kolliphor® HS 15 in a suitable aqueous buffer (e.g., 0.01 M sodium phosphate buffer, pH 7.4).[7]

-

Drug Incorporation :

-

Accurately weigh the required amount of the API and Kolliphor® HS 15.

-

In a smooth glass mortar and pestle, triturate the API and Kolliphor® HS 15 to form a uniform paste.[7] This step is crucial for ensuring efficient drug dispersion.

-

-

Microemulsion Formation :

-

Gradually add the aqueous buffer to the paste while continuously triturating.

-

Transfer the mixture to a suitable container and vortex until the paste is fully dissolved and a clear microemulsion is formed.[7]

-

Allow the microemulsion to stand for approximately 20 minutes to allow any entrapped air bubbles to dissipate.[7]

-

-

Sterilization : The final formulation can be sterilized by filtration through a 0.22 µm filter. The thermal stability of Kolliphor® HS 15 also allows for steam autoclaving at 121°C for 20 minutes.[2]

-

Characterization : The resulting microemulsion should be characterized for particle size, polydispersity index (PDI), drug content, and stability.

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a key component in the formulation of self-emulsifying drug delivery systems (SEDDS).[3] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8] This in-situ emulsion formation enhances the dissolution and absorption of poorly soluble drugs.

Experimental Protocol: Formulation of a SEDDS

This protocol outlines the general steps for developing a SEDDS formulation.

-

Excipient Screening :

-

Determine the solubility of the API in various oils, surfactants (including Solutol® HS 15), and co-surfactants.

-

Select the excipients that exhibit the best solubilizing capacity for the drug.

-

-

Construction of Ternary Phase Diagrams :

-

Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

-

Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.

-

-

Preparation of the SEDDS Formulation :

-

Accurately weigh the chosen oil, surfactant (Solutol® HS 15), and co-surfactant in a glass vial.

-

Heat the mixture to 40-60°C to ensure homogeneity.

-

Add the API to the excipient mixture and stir until it is completely dissolved.

-

-

Characterization :

-

Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in simulated gastric and intestinal fluids.

-

Assess the drug loading, precipitation upon dilution, and in vitro drug release profile.

-

Safety and Toxicology

This compound is generally considered to have a favorable safety profile, especially when compared to other non-ionic surfactants like Cremophor EL.

-

Acute Toxicity : It exhibits low acute toxicity in various animal models, with high LD50 values for oral and parenteral routes.[2]

-

Histamine Release : It causes significantly lower histamine release compared to other polyoxyethylated surfactants, which is a major advantage for parenteral formulations.[2][5]

-

Hemolytic Activity : It has been shown to have low hemolytic activity, making it suitable for intravenous administration.[2]

-

Irritation : It is reported to be non-irritating to the skin and eyes.[9]

-

Genotoxicity and Reproductive Toxicity : Studies have indicated no mutagenic or fertility-impairing effects.[9]

Conclusion

This compound, commercially known as Kolliphor® HS 15 and Solutol® HS 15, is a highly effective non-ionic surfactant that plays a critical role in overcoming the challenges associated with poorly soluble drugs. Its ability to act as a potent solubilizer and permeability enhancer, coupled with a favorable safety profile, makes it an invaluable tool for formulation scientists in the development of innovative and effective drug delivery systems for both oral and parenteral applications. A thorough understanding of its physicochemical properties and mechanisms of action is essential for its successful application in pharmaceutical research and development.

References

-

Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). [Link]

-

An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. (2016). MethodsX, 3, 334–339. [Link]

-

Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. (2013). International Journal of Toxicology, 32(3), 219–229. [Link]

-

Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. (2021). Pharmaceutics, 13(11), 1805. [Link]

-

The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. (2010). Journal of Pharmaceutical Sciences, 99(8), 3473–3485. [Link]

-

FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (n.d.). [Link]

-

Feasibility of Self-Emulsifying Drug Delivery System for Dissolution Enhancement of Indapamide. (2020). OA Text, 6(1), 1-8. [Link]

-

Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Walsh Medical Media. [Link]

-

Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. (2025). Pharmaceutics, 17(4), 543. [Link]

-

Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. (2018). Drug Delivery, 25(1), 1331–1339. [Link]

-

Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. (2011). Systematic Reviews in Pharmacy, 2(1), 32-38. [Link]

-

This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). [Link]

-

This compound | C20H40O4 | CID 124898 - PubChem. (n.d.). [Link]

-

Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ? | ResearchGate. (2014). [Link]

- Synthesis method of polyethyleneglycol-12-hydroxystearate. (2014).

Sources

- 1. This compound | C20H40O4 | CID 124898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. download.basf.com [download.basf.com]

An In-depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate: A Key Enabler in Modern Pharmaceutics

Abstract

2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant widely recognized by its commercial names Kolliphor® HS 15 and Solutol® HS 15, has emerged as a pivotal excipient in the pharmaceutical and cosmetic industries. Its unique amphiphilic nature, stemming from a combination of a lipophilic 12-hydroxystearic acid moiety and a hydrophilic polyethylene glycol chain, imparts exceptional solubilizing and emulsifying properties. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role in overcoming challenges in drug delivery. We delve into its mechanism of action as a solubility enhancer and a P-glycoprotein inhibitor, supported by detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding and practical application of this versatile excipient.

Introduction: The Challenge of Poorly Soluble Compounds

The landscape of modern drug discovery is increasingly populated by highly lipophilic molecules. While these compounds may exhibit excellent pharmacological activity, their poor aqueous solubility presents a significant hurdle to their clinical translation, leading to low bioavailability and therapeutic variability. Addressing this challenge is a critical focus of pharmaceutical formulation science. This compound has become a cornerstone in this endeavor, offering a robust solution for enhancing the solubility and permeability of these challenging active pharmaceutical ingredients (APIs).[1][2]

Chemical Identity and Structure

This compound is a complex mixture, not a single chemical entity. It is primarily composed of the mono- and di-esters of 12-hydroxystearic acid with polyethylene glycol (PEG), along with a fraction of free PEG.[1][3] The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 moles of ethylene oxide.[1][4]

-

CAS Number: 70142-34-6 (for the polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl))[7]

-

Synonyms: Kolliphor® HS 15, Solutol® HS 15, Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate, Polyoxyethylated 12-hydroxystearic acid[1][4][8]

-

Molecular Weight (monomer): Approximately 344.5 g/mol [5][6]

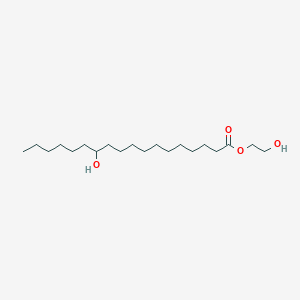

The structure of the primary monoester component is depicted below:

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of the monoester of 12-hydroxystearic acid and ethylene glycol.

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is dictated by its distinct physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound (Kolliphor® HS 15 / Solutol® HS 15)

| Property | Value | Reference(s) |

| Appearance | Yellowish-white paste at room temperature | [3] |

| Melting Point | Becomes liquid at approx. 30 °C | [3] |

| Hydrophilic-Lipophilic Balance (HLB) | 14 - 16 | [1][3] |

| Critical Micelle Concentration (CMC) | 0.005 - 0.02% | [1][3] |

| Micelle Size (unloaded) | 10 - 15 nm in diameter | [1][3] |

| Solubility | Soluble in water, ethanol, and 2-propanol | [3] |

| Viscosity (dynamic) | 73 mPa.s (at 60 °C) | [7] |

| Thermal Decomposition | 365 °C (DSC) | [7] |

Synthesis of this compound

The industrial synthesis of this compound involves the ethoxylation of 12-hydroxystearic acid.[1][3] This process is typically carried out under alkaline catalysis.

For research and development purposes, a laboratory-scale synthesis can be achieved through the direct esterification of 12-hydroxystearic acid with ethylene glycol, often in the presence of an acid catalyst.[9]

Laboratory-Scale Synthesis Protocol: Esterification

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

-

12-hydroxystearic acid

-

Ethylene glycol (in excess)

-

Sulfuric acid (catalytic amount)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 12-hydroxystearic acid in a suitable excess of ethylene glycol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Diagram 1: Synthesis Workflow

Caption: A schematic of the laboratory synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized this compound.

-

Spectroscopic Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show characteristic peaks for the hydroxyl (-OH) group (broad band around 3400 cm⁻¹), ester carbonyl (C=O) group (strong band around 1735 cm⁻¹), and C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the protons of the fatty acid chain, the protons adjacent to the hydroxyl and ester groups, and the protons of the ethylene glycol moiety.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon of the ester, the carbons bearing the hydroxyl groups, and the carbons of the alkyl chain and ethylene glycol unit.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight of the monoester and to analyze its fragmentation pattern.[8]

-

-

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is suitable.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective quantification of the compound in complex matrices like plasma.[11]

-

Applications in Drug Development

This compound is a versatile excipient with a wide range of applications in pharmaceutical formulations.

Solubilization of Poorly Water-Soluble Drugs

The primary application of this compound is as a solubilizing agent for BCS Class II and IV drugs.[12] Its amphiphilic nature allows it to form micelles in aqueous solutions at concentrations above its CMC. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[1] This micellar solubilization is a key mechanism for enhancing the oral bioavailability of poorly soluble drugs.[7]

Diagram 2: Mechanism of Micellar Solubilization

Caption: The formation of drug-loaded micelles enhances the solubility of hydrophobic drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a key component in the formulation of SEDDS.[2] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small droplets with a large surface area, which facilitates drug dissolution and absorption.

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS):

Materials:

-

Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

-

Surfactant: this compound (Kolliphor® HS 15)

-

Co-surfactant (e.g., Transcutol HP, Cremophor EL)

-

Active Pharmaceutical Ingredient (API)

Procedure:

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

-

Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare mixtures of the oil, surfactant, and co-surfactant at various ratios. Titrate these mixtures with water and observe the formation of emulsions.

-

Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

-

Accurately weigh the components and mix them in a glass vial.

-

Heat the mixture in a water bath at a controlled temperature (e.g., 40-60 °C) with gentle stirring until a homogenous solution is formed.

-

Add the API to the mixture and stir until it is completely dissolved.

Protocol for In Vitro Drug Release Testing of SEDDS:

Apparatus:

-

USP Dissolution Apparatus II (Paddle Method)

Procedure:

-

Prepare the dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).[1]

-

Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

-

Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.

-

Place the capsule in the dissolution vessel containing 900 mL of the dissolution medium.

-

Set the paddle speed to 50 rpm.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.[1]

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples through a suitable membrane filter (e.g., 0.45 µm).

-

Analyze the filtrate for drug content using a validated analytical method, such as HPLC.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an efflux transporter present in various tissues, including the intestinal epithelium, which can actively pump drugs out of cells, thereby reducing their absorption and contributing to multidrug resistance. This compound has been shown to inhibit the function of P-gp.[2][13] The proposed mechanisms for this inhibition include:

-

Membrane Fluidization: The surfactant can insert into the cell membrane, altering its fluidity and thereby affecting the function of membrane-bound proteins like P-gp.[13]

-

Inhibition of ATP Hydrolysis: It may interfere with the ATP binding and/or hydrolysis required for the P-gp pump to function.[6]

-

Direct Interaction: It may directly interact with the P-gp transporter, either competitively or non-competitively, blocking the drug-binding site.[6]

Diagram 3: Proposed Mechanisms of P-glycoprotein Inhibition

Caption: Potential mechanisms by which this compound inhibits P-gp.

Safety and Toxicology

This compound has a well-established safety profile and is considered a low-toxicity excipient.[1][8]

-

Acute Toxicity: It exhibits low acute toxicity in various animal models, with an oral LD50 of >20 g/kg in rats and mice.[1]

-

Hemolytic Activity: It has a lower hemolytic activity compared to other polyoxyethylene-based surfactants.[8]

-

Histamine Release: It is associated with a lower potential for histamine release compared to other solubilizers like Cremophor EL.[14]

-

Regulatory Status: It is approved by the FDA for use in injectable and ophthalmic drugs and is listed in the FDA's Inactive Ingredient Database (IID).[1][15]

Protocol for In Vitro Hemolysis Assay:

Materials:

-

Fresh whole blood (e.g., from a healthy donor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (positive control)

-

This compound solutions of varying concentrations

Procedure:

-

Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the red blood cells (RBCs).

-

Wash the RBCs several times with PBS.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

In a 96-well plate, add the RBC suspension to solutions of this compound at various concentrations.

-

Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS).

-

Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

Materials:

-

Cell line (e.g., Caco-2, HeLa)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

This compound solutions of varying concentrations

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium only) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle control.

Conclusion

This compound is a highly effective and safe non-ionic surfactant that has become an indispensable tool in modern pharmaceutical formulation. Its ability to enhance the solubility and permeability of poorly water-soluble drugs through mechanisms such as micellar solubilization and P-gp inhibition has enabled the development of numerous successful drug products. The comprehensive technical information and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this remarkable excipient in their formulation endeavors.

References

- Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). American Pharmaceutical Review.

- Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applications. (2014). Journal of Pharmaceutical Analysis.

- Solutol HS15 as a Novel Excipient. (n.d.). Pharmaceutical Technology.

- This compound|High-Purity Reagent. (n.d.). Benchchem.

- Enhancement of Solubility and Dissolution Rate of Ritonavir by Β Cyclodextrin and Solutol HS 15 – A Factorial Study. (n.d.). RJPBCS.

- Safety data sheet - Kolliphor® HS 15. (2019). BASF.

- Research on the Applications of 2 Hydroxyethyl 12 Hydroxyoctadecanoate in Advanced Materials and Delivery Systems. (n.d.). Benchchem.

- 2-Hydroxyethyl octadecano

- Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. (2023). PMC - NIH.

- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (n.d.). PubMed Central.

- KOLLIPHOR HS 15. (n.d.).

- Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (n.d.). PMC - PubMed Central.

- Hemolysis Assay. (2016). Protocols.io.

- 2-Hydroxyethyl 12-hydroxyoctadecano

- Solutol HS-15 (Polyethylene glycol 12-hydroxystearate) | Biochemical Assay Reagent. (n.d.). MedChemExpress.

- Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. (n.d.).

- Kolliphor-Hs-15 Technical Inform

- Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery. (n.d.). Taylor & Francis Online.

- Kolliphor-Hs-15 Technical Inform

- Hemolysis Assay for Solutes Manual. (2024). HaemoScan.

- Method for synthesizing polyethylene glycol-12-hydroxy stearate by adopting boric acid ester exchange method. (n.d.).

- BASF appreciates the opportunity to comment on the proposed Novel Excipient Review Program. (n.d.).

- Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (n.d.).

- The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. (2023). Semantic Scholar.

- Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. (2018). PubMed.

- Enzymatic synthesis of surfactants based on polyethylene glycol and stearic or 12-hydroxystearic acid. (n.d.).

- Esterification reaction product and cosmetic product. (n.d.).

- Different mechanisms of P-glycoprotein inhibitors. (n.d.).

- Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. (2025).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.

- P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). PMC - PubMed Central - NIH.

- 12-Hydroxy-octadecanoicacid polymer with a-hydro-o-hydroxypoly(oxy-1,2-ethanediyl). (n.d.). Sigma-Aldrich.

Sources

- 1. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H40O4 | CID 124898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Octadecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. P-glycoprotein inhibition of drug resistant cell lines by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Kolliphor® HS 15 in Advanced Drug Delivery

Executive Summary

The increasing prevalence of poorly soluble new chemical entities (NCEs) presents a persistent challenge in drug development, demanding innovative formulation strategies to ensure therapeutic efficacy. Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate) has emerged as a pivotal non-ionic solubilizer and surfactant, enabling the successful formulation of numerous challenging active pharmaceutical ingredients (APIs) for oral, parenteral, and topical delivery.[1][2] This guide provides a comprehensive exploration of the core mechanisms through which Kolliphor® HS 15 enhances drug solubility, stability, and bioavailability. We will dissect its action from the molecular level—examining its amphiphilic character and micelle formation—to its physiological impact, including the inhibition of efflux pumps like P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical properties of Kolliphor® HS 15 to overcome formulation hurdles.

Molecular Architecture and Physicochemical Profile

Kolliphor® HS 15 is synthesized by reacting 12-hydroxystearic acid with ethylene oxide.[1][3] The resulting product is a complex mixture composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol (PEG).[3] This unique composition imparts a distinct amphiphilic nature, which is the foundation of its multifaceted mechanism of action.

The lipophilic portion is derived from 12-hydroxystearic acid, providing a hydrophobic domain, while the polyethylene glycol chains constitute the hydrophilic shell.[1][4] This structure results in a non-ionic surfactant with a favorable safety profile, including low hemolytic activity and reduced histamine release compared to other common solubilizers, making it particularly suitable for parenteral formulations.[3][5]

| Property | Value | Source(s) |

| Chemical Name | Polyoxyl 15 Hydroxystearate | [1] |

| Synonyms | Macrogol 15 Hydroxystearate, Solutol® HS 15 | [1][3] |

| Appearance | Yellowish-white paste at room temperature | [3] |

| HLB Value | 14 - 16 | [1][3] |

| Critical Micelle Conc. (CMC) | 0.005% - 0.02% w/v (0.06-0.1 mM) | [1][3] |

| Solubility | Soluble in water, ethanol, 2-propanol | [3][5] |

| Regulatory Status | Monographed in USP/NF & Ph. Eur.; FDA IID listed | [1][6] |

Core Mechanisms of Action in Drug Delivery

The efficacy of Kolliphor® HS 15 as a formulation excipient is rooted in three primary mechanisms: micellar solubilization, enhancement of membrane permeability, and its role as a stabilizer in advanced drug delivery systems.

Mechanism 1: Micellar Solubilization

In aqueous environments, above its low critical micelle concentration (CMC) of 0.005-0.02%, Kolliphor® HS 15 molecules spontaneously self-assemble into spherical micelles.[1][3] These nanostructures, typically 10-15 nm in diameter, possess a lipophilic core formed by the hydroxystearic acid chains and a hydrophilic PEG corona.[3]

Poorly water-soluble drugs are partitioned into this lipophilic core, effectively being encapsulated within a water-soluble shell.[1][7] This process dramatically increases the apparent solubility of the drug in the aqueous formulation. For example, the aqueous solubility of the model drug alpha-asarone was increased from approximately 0.10 mg/mL to 4.31 mg/mL when formulated with Kolliphor® HS 15.[8] The micelles are stable, and the solubilization capacity increases almost linearly with the concentration of Kolliphor® HS 15.[1]

Caption: Micellar solubilization of a poorly soluble API by Kolliphor® HS 15.

Mechanism 2: Enhancement of Biological Permeability

Beyond simply increasing solubility, Kolliphor® HS 15 actively enhances the absorption of drugs across biological membranes through the inhibition of cellular efflux pumps.

P-glycoprotein (P-gp) Inhibition: P-glycoprotein is an ATP-dependent efflux transporter found in high concentrations in the intestinal epithelium, blood-brain barrier, and cancer cells.[9] It actively pumps a wide range of xenobiotics, including many drugs, out of the cell, thereby reducing their intracellular concentration and limiting their oral bioavailability.[10]

Kolliphor® HS 15 has been demonstrated to be a potent inhibitor of P-gp.[1][11] By interacting with the cell membrane, it is thought to fluidize the lipid bilayer and/or directly interfere with the ATP-binding site of the transporter, reducing its efflux activity.[9] This inhibition leads to increased intracellular drug accumulation, prolonged residence time, and significantly improved intestinal absorption of P-gp substrate drugs.[1][4] This mechanism is a key contributor to the enhanced bioavailability observed for drugs formulated with Kolliphor® HS 15.[1][10]

Caption: Inhibition of P-glycoprotein (P-gp) mediated drug efflux by Kolliphor® HS 15.

Mechanism 3: Stabilization of Advanced Delivery Systems

Kolliphor® HS 15 is a versatile excipient used in various advanced formulation technologies.

-

Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): In these lipid-based systems, Kolliphor® HS 15 acts as the primary surfactant.[1][12] When the formulation (a mixture of oil, surfactant, and drug) encounters aqueous media in the gastrointestinal tract, it spontaneously forms a fine oil-in-water nano- or microemulsion.[1][13] This presents the drug in a solubilized state with a large interfacial area, promoting rapid and complete dissolution and subsequent absorption.[12][14]

-

Amorphous Solid Dispersions (ASDs): Kolliphor® HS 15 can be used as a polymeric carrier in ASDs, typically produced by hot-melt extrusion or spray drying.[1][15] In an ASD, the drug is molecularly dispersed within the carrier in a high-energy amorphous state.[15] Kolliphor® HS 15 not only solubilizes the drug during processing but also prevents its recrystallization upon storage and during dissolution by maintaining the supersaturated state, thereby enhancing the dissolution rate and bioavailability.[1][15]

-

Lipid Nanoparticles (SLNs/NLCs): As a surfactant, Kolliphor® HS 15 is effective at stabilizing the interface between the solid lipid core and the aqueous continuous phase in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][16][17] Its PEG chains provide a steric barrier that prevents particle aggregation, ensuring the long-term stability of the colloidal dispersion.[12]

Experimental Protocols for Mechanistic Evaluation

To harness the full potential of Kolliphor® HS 15, it is essential to characterize its behavior in specific formulations. The following protocols outline fundamental experiments for assessing its core functionalities.

Protocol: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which Kolliphor® HS 15 begins to form micelles in a specific aqueous medium. This is a critical parameter for designing micellar formulations.

Methodology (Surface Tension Method):

-

Preparation of Stock Solution: Prepare a stock solution of Kolliphor® HS 15 at a concentration well above the expected CMC (e.g., 1.0% w/v) in the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4).

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a range of concentrations spanning the expected CMC (e.g., from 0.1% down to 0.0001% w/v).

-

Tensiometer Measurement: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature (e.g., 25°C). Ensure the system equilibrates before each measurement.

-

Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the Kolliphor® HS 15 concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the inflection point where the curve breaks and begins to plateau. This indicates that the interface is saturated with monomers and any additional surfactant molecules are forming micelles in the bulk solution.

Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay

Objective: To quantify the P-gp inhibitory potential of Kolliphor® HS 15 by measuring its effect on the intracellular accumulation of a known P-gp substrate.

Methodology (Cell-Based Digoxin Accumulation Assay):

-

Cell Culture: Culture a P-gp overexpressing cell line, such as MDCK-MDR1 cells, to confluence in appropriate multi-well plates according to standard cell culture protocols.

-

Preparation of Solutions:

-

Prepare a solution of a fluorescent or radiolabeled P-gp substrate (e.g., 10 µM Digoxin) in a transport buffer (e.g., Hanks' Balanced Salt Solution).[11]

-

Prepare solutions of Kolliphor® HS 15 in transport buffer at various concentrations (e.g., spanning from 1 µM to 200 µM).[11]

-

Prepare a positive control solution with a known potent P-gp inhibitor (e.g., Verapamil).

-

-

Incubation:

-

Wash the confluent cell monolayers with warm transport buffer.

-

Pre-incubate the cells for 30 minutes with the Kolliphor® HS 15 solutions, the positive control, or the buffer alone (negative control).

-

Add the P-gp substrate solution to all wells and incubate for a defined period (e.g., 60-90 minutes) at 37°C.

-

-

Cell Lysis and Quantification:

-

Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a detergent-based solution).

-

Quantify the intracellular concentration of the substrate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).[11]

-

Normalize the substrate concentration to the total protein content in each well (determined by a BCA or Bradford assay).

-

-

Data Analysis: Compare the intracellular accumulation of the substrate in the presence of Kolliphor® HS 15 to the negative control. A significant, concentration-dependent increase in substrate accumulation indicates P-gp inhibition.[11] Calculate an IC₅₀ value to quantify the inhibitory potency.

Conclusion

Kolliphor® HS 15 is a high-performance, multifunctional excipient that addresses the critical challenge of poor drug solubility through a sophisticated and synergistic mechanism of action. By forming stable micelles, it significantly enhances the aqueous solubility of lipophilic APIs. Concurrently, it actively promotes drug absorption by inhibiting P-gp mediated cellular efflux, thereby increasing bioavailability. Its versatility as a surfactant and stabilizer in SEDDS, ASDs, and lipid nanoparticles further solidifies its role as an indispensable tool in modern drug formulation. A thorough understanding of these core mechanisms empowers formulation scientists to rationally design and develop robust and effective drug products for a wide range of therapeutic applications.[1][2][4]

References

- BASF SE. (2019).

- BASF SE. (2020).

-

Zhang, Y., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. AAPS PharmSciTech. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311956, Kolliphor(R) HS 15. PubChem. [Link]

-

Paar, M., et al. (2025). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. Molecular Pharmaceutics. [Link]

-

Various Authors. (2019). Kolliphor® HS 15 - An enabler for parenteral and oral formulations. ResearchGate. [Link]

-

Yan, T., et al. (2017). Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. Pharmaceutical Development and Technology. [Link]

-

Scheller, K. J., et al. (2014). An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. MethodsX. [Link]

-

Zhang, Y., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. ResearchGate. [Link]

-

Kazi, M., et al. (2023). The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. Pharmaceuticals. [Link]

-

Liu, D., et al. (2019). Ultra-small micelles based on polyoxyl 15 hydroxystearate for ocular delivery of myricetin: optimization, in vitro, and in vivo evaluation. Drug Delivery. [Link]

-

Kazi, M., et al. (2023). The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. Semantic Scholar. [Link]

-

Yasmin, R., et al. (2021). Lipid-Based Nanocarrier System for the Effective Delivery of Nutraceuticals. Molecules. [Link]

-

da Silva, A. C., et al. (2022). A Stepwise Framework for the Systematic Development of Lipid Nanoparticles. Pharmaceutics. [Link]

-

Varia, S., et al. (2007). Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. [Link]

-

FDA. (n.d.). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. [Link]

-

FDA. (2017). Pharmacology/Toxicology NDA Review and Evaluation for Vosevi. [Link]

-

Singh, S., et al. (2015). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. Journal of Pharmaceutical Sciences. [Link]

-

Gurjar, R., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics. [Link]

-

Tran, T. H., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. fda.gov [fda.gov]

- 16. mdpi.com [mdpi.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

A Comprehensive Technical Guide to Solutol® HS 15: Critical Micelle Concentration and HLB Value

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solutol® HS 15 (Kolliphor® HS 15)

Solutol® HS 15, now also marketed as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent with a well-established safety profile, making it a valuable excipient in pharmaceutical formulations.[1] It is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] Chemically, it is a macrogol 15 hydroxystearate, produced by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][3] This unique composition, consisting of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol, imparts its exceptional solubilizing capabilities.[1][4]

This technical guide provides an in-depth exploration of two critical physicochemical properties of Solutol® HS 15: its Critical Micelle Concentration (CMC) and its Hydrophile-Lipophile Balance (HLB) value. Understanding these parameters is paramount for formulators to effectively utilize this excipient in the development of stable and efficacious drug delivery systems.

Critical Micelle Concentration (CMC): The Onset of Solubilization

The Critical Micelle Concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surfactant solution can solubilize lipophilic substances within the hydrophobic cores of these micelles, significantly increasing the apparent solubility of poorly soluble drugs.[1]

The CMC of Solutol® HS 15 is influenced by factors such as temperature and the composition of the aqueous medium. For non-ionic surfactants like Solutol® HS 15, the CMC generally decreases with an initial increase in temperature.[5][6][7] This is attributed to the dehydration of the hydrophilic polyethylene oxide chains, which favors micellization.[6][7]

Reported CMC Values for Solutol® HS 15

The CMC of Solutol® HS 15 has been determined in various aqueous media, with reported values falling within a consistent range.

| Parameter | Value | Medium | Reference(s) |

| CMC (% w/v) | 0.005% - 0.02% | Distilled Water | [1][4][8][9] |

| CMC (mM) | 0.06 - 0.1 mM | Deionized water, PBS (167 mM), HBSS:HEPES (25 mM) | [1][10] |

This low CMC value is advantageous as it signifies that Solutol® HS 15 forms stable micelles at low concentrations, which is crucial for maintaining the solubilized state of the drug upon dilution in physiological fluids.[8][9]

Visualizing Micelle Formation

The process of micellization is a dynamic equilibrium between surfactant monomers and the formation of spherical micelles once the CMC is surpassed.

Caption: Dynamic equilibrium of Solutol® HS 15 micellization.

Experimental Protocol: CMC Determination by Pyrene Fluorescence

A widely accepted and sensitive method for determining the CMC of surfactants is through the use of a fluorescent probe, such as pyrene.[10] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is detectable and allows for the determination of the CMC.

Materials:

-

Solutol® HS 15

-

Pyrene

-

Acetone (spectroscopic grade)

-

Deionized water or relevant buffer

-

Volumetric flasks

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in acetone. The final concentration of pyrene in the surfactant solutions should be approximately 2 µM.[10]

-

Prepare a series of Solutol® HS 15 solutions in the desired aqueous medium, with concentrations spanning the expected CMC range (e.g., from 0.001 mM to 1.0 mM).[10]

-

Add a small aliquot of the pyrene stock solution to each Solutol® HS 15 solution and mix thoroughly. Ensure the final concentration of acetone is minimal to avoid affecting micellization.

-

Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10]

-

Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Record the intensities of the first and third vibronic peaks in the pyrene emission spectrum (I₁ at ~373 nm and I₃ at ~384 nm).

-

Calculate the ratio of the intensities (I₁/I₃). This ratio is sensitive to the polarity of the pyrene's environment.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS 15 concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed.[10] This indicates the partitioning of pyrene into the nonpolar micellar core.

Caption: Workflow for CMC determination using pyrene fluorescence.

Hydrophile-Lipophile Balance (HLB): Predicting Emulsification Performance

The Hydrophile-Lipophile Balance (HLB) is an empirical scale that provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[11] This value is crucial for selecting the appropriate emulsifier for a given formulation. The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates a more lipophilic (oil-soluble) surfactant, and a higher value signifies a more hydrophilic (water-soluble) surfactant.[11][12]

Surfactants with different HLB values are suited for various applications:

-

W/O (water-in-oil) emulsifiers: HLB of 3 to 6[11]

-

Wetting and spreading agents: HLB of 7 to 9[11]

-

O/W (oil-in-water) emulsifiers: HLB of 8 to 16[11]

-

Detergents: HLB of 13 to 16[11]

-

Solubilizers or hydrotropes: HLB of 16 to 18[11]

HLB Value of Solutol® HS 15

The HLB value of Solutol® HS 15 positions it as a highly effective O/W emulsifier and solubilizer.

| Parameter | Value | Reference(s) |

| HLB Value | 14 - 16 | [4] |

| Specific HLB Value | 16 | [1] |

With an HLB value in the range of 14-16, Solutol® HS 15 is highly hydrophilic, making it an excellent choice for solubilizing poorly water-soluble drugs in aqueous media and for forming stable oil-in-water emulsions.[1][11]

Conclusion

Solutol® HS 15 is a versatile and effective non-ionic surfactant with a low critical micelle concentration and a high hydrophile-lipophile balance value. These properties make it an invaluable tool for pharmaceutical scientists and researchers in overcoming the challenges associated with the formulation of poorly soluble compounds. A thorough understanding of its CMC and HLB value allows for the rational design of drug delivery systems with enhanced solubility, stability, and bioavailability.

References

-

American Pharmaceutical Review. (2019, February 25). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. [Link]

-

Shubber, S., et al. (2016). Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. Pharmaceutical Research, 33(9), 2194-2206. [Link]

-

Kothencz, R., Nagy, R., & Bartha, L. (2015). Determination of HLB values of some nonionic surfactants and their mixtures. Journal of Surfactants and Detergents, 18(3), 451-456. [Link]

-

Kothencz, R., Nagy, R., & Bartha, L. (2015). Determination of HLB values of some nonionic surfactants and their mixtures. University of Pannonia. [Link]

-

Wikipedia. Hydrophilic-lipophilic balance. [Link]

-

J R Hess Company, Inc. Basics of the HLB System. [Link]

-

Ibrahim, M. M., et al. (2021). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. Molecules, 26(11), 3183. [Link]

-

CD Formulation. Macrogol 15 Hydroxystearate. [Link]

-

Shanghai Chineway Pharmaceutical Technology Co., LTD. Macrogol-15-Hydroxystearate. [Link]

-

Farmacia Journal. (2024, July 30). SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. [Link]

-

Pharmaceutical Technology. (2010, October 1). Solutol HS15 as a Novel Excipient. [Link]

-

Dovepress. (2019, June 28). Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. [Link]

-

Swain, R. P., Subudhi, B. B., & Ramesh, P. (2016). Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 78(1), 88-95. [Link]

-

Scribd. Kolliphor-Hs-15 Technical Information. [Link]

-

Pharmaoffer.com. Macrogol 15 hydroxystearate API Suppliers. [Link]

-

Scientific Laboratory Supplies. Kolliphor HS 15. [Link]

-

Science Alert. The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. [Link]

-

Biosciences Biotechnology Research Asia. (2022, October 7). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. [Link]

-

SciSpace. (2013, March 15). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. [Link]

-

SciSpace. (2013, March 15). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. [Link]

-

Global Journal of Science Frontier Research. (2013, March 15). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Macrogol 15 Hydroxystearate - CD Formulation [formulationbio.com]

- 4. scribd.com [scribd.com]

- 5. scialert.net [scialert.net]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 12. jrhessco.com [jrhessco.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxyethyl 12-hydroxyoctadecanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Hydroxyethyl 12-hydroxyoctadecanoate. This monoester, derived from 12-hydroxyoctadecanoic acid and ethylene glycol, is a valuable compound with applications in various fields, including cosmetics and drug delivery. This document details a robust laboratory-scale synthesis protocol via Fischer esterification, followed by a multi-step purification strategy to achieve high purity. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a bifunctional molecule possessing both a free hydroxyl group and a long aliphatic chain, imparting unique surfactant and emulsifying properties. Its structure allows for further chemical modification, making it a versatile building block in the synthesis of more complex molecules and polymers. While often associated with its polymeric form, Kolliphor® HS 15 (formerly Solutol® HS 15), which is a polyethoxylated derivative, the simple monoester itself holds significant interest.[1] This guide focuses on the precise synthesis of the monomeric form, a critical starting material for various research and development applications.

The synthesis of this compound is most commonly achieved through the direct esterification of 12-hydroxyoctadecanoic acid with ethylene glycol. The Fischer-Speier esterification, an acid-catalyzed reaction, is a well-established and efficient method for this transformation.[2][3][4][5] The primary challenge in this synthesis is controlling the reaction to favor the formation of the monoester over the diester byproduct, where both hydroxyl groups of ethylene glycol are esterified. This guide will address this challenge through stoichiometric control and optimized reaction conditions.

Purification of the target compound from the reaction mixture, which typically contains unreacted starting materials and the diester byproduct, is crucial for obtaining a high-purity product. A combination of techniques, including liquid-liquid extraction, column chromatography, and recrystallization, is employed to isolate the desired this compound.

Finally, comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This guide will discuss the application of spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 12-hydroxyoctadecanoic acid with ethylene glycol. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester.

Reaction Scheme

Caption: Synthesis of this compound.

Causality Behind Experimental Choices

-

Excess Ethylene Glycol: To favor the formation of the monoester and minimize the formation of the diester byproduct, a significant molar excess of ethylene glycol is used. This shifts the reaction equilibrium towards the desired product according to Le Châtelier's principle.

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

-

Solvent and Water Removal: Toluene is used as the reaction solvent. It forms an azeotrope with water, which allows for the continuous removal of the water byproduct using a Dean-Stark apparatus. This drives the equilibrium towards the formation of the ester, leading to higher yields.

-

Reaction Temperature: The reaction is carried out at the reflux temperature of toluene to ensure a sufficient reaction rate.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 12-hydroxyoctadecanoic acid (1 equivalent).

-

Solvent and Reactant Addition: Add toluene to the flask, followed by ethylene glycol (5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.

-

Quenching: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue adding the solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis will contain the desired monoester, unreacted ethylene glycol, residual 12-hydroxyoctadecanoic acid, and the diester byproduct. A multi-step purification process is necessary to isolate the pure monoester.

Purification Workflow

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This initial step aims to remove the highly water-soluble unreacted ethylene glycol.

-

Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic solution multiple times with water in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

Column chromatography is a powerful technique for separating the monoester from the less polar diester and the more polar residual carboxylic acid.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the product from the extraction step in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure monoester.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization can be used as a final purification step to obtain a highly pure, crystalline product.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the product from the chromatography step in the minimum amount of hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₄₀O₄[6] |

| Molecular Weight | 344.53 g/mol [6] |

| IUPAC Name | This compound[6] |

| Appearance | White to off-white waxy solid |

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl groups.

-

C-H Stretch: Sharp peaks in the region of 2850-2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the aliphatic chain.

-

C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.[7][8]

-

C-O Stretch: Peaks in the fingerprint region, typically between 1000-1300 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities.[8]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

-

¹H NMR:

-

-CH₂-O-C=O: A triplet around 4.2 ppm.

-

-CH₂-OH: A triplet around 3.7 ppm.

-

-CH(OH)-: A multiplet around 3.6 ppm.

-

-CH₂-C=O: A triplet around 2.3 ppm.

-

Aliphatic -CH₂- and -CH₃: A series of multiplets and a triplet between 0.8 and 1.6 ppm.

-

-

¹³C NMR:

-

C=O (Ester): A peak around 174 ppm.

-

-CH(OH)-: A peak around 72 ppm.

-

-CH₂-O-C=O: A peak around 67 ppm.

-

-CH₂-OH: A peak around 61 ppm.

-

Aliphatic Carbons: A series of peaks between 14 and 40 ppm.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (344.53 g/mol ).[6]

Safety and Handling

Standard laboratory safety precautions should be followed when handling the chemicals involved in this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound with a high degree of purity. The comprehensive characterization methods described will ensure the structural integrity of the final product, making it suitable for a wide range of applications in research and development.

References

-

PubChem. (n.d.). Mass spectrometry of fatty acid derivatives. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Retrieved January 12, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry spectra of the fatty acids esters of Paenibacillus dentritiformis sp. SVUNM11. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(hydroxy ester) synthesized from (a) DGEPEG and.... Retrieved January 12, 2026, from [Link]

-

Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved January 12, 2026, from [Link]

-

Oxford Academic. (2020). Separation of Fatty Acid Dimethyl Esters on an Ionic Liquid Gas Chromatographic Column. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Understanding and Controlling the Multistep Crystallization of Fatty Acid Cellulose Esters. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of fatty acids by column liquid chromatography. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Effects of Polyglycerine Fatty Acid Esters Having Different Fatty Acid Moieties on Crystallization of Palm Stearin. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Retrieved January 12, 2026, from [Link]

-

Unknown. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Method of preparing monoesters.

-

ResearchGate. (n.d.). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR of the methyl esters and hydroxylated unsaturated methyl esters. Retrieved January 12, 2026, from [Link]

-

J-Stage. (n.d.). The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein. Retrieved January 12, 2026, from [Link]

-

AOCS. (n.d.). Fatty Acid Analysis by HPLC. Retrieved January 12, 2026, from [Link]

-

Patsnap. (n.d.). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Online. (n.d.). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 12, 2026, from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

-

Science Info. (n.d.). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Fischer Esterification: (A) general esterification reaction by the.... Retrieved January 12, 2026, from [Link]